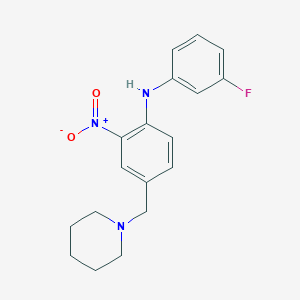

N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline

Description

N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline is a substituted aniline derivative characterized by three key structural motifs:

- A 3-fluorophenyl group attached to the aniline nitrogen.

- A nitro (-NO₂) substituent at position 2 of the benzene ring.

- A piperidin-1-ylmethyl group at position 4.

Its synthesis likely involves multi-step reactions, including aromatic substitution and amination, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2/c19-15-5-4-6-16(12-15)20-17-8-7-14(11-18(17)22(23)24)13-21-9-2-1-3-10-21/h4-8,11-12,20H,1-3,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXGVQJZJFERDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2)NC3=CC(=CC=C3)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673764 | |

| Record name | N-(3-Fluorophenyl)-2-nitro-4-[(piperidin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509093-96-3 | |

| Record name | N-(3-Fluorophenyl)-2-nitro-4-[(piperidin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline typically involves multi-step organic reactions. One common approach is the nitration of aniline derivatives followed by the introduction of fluorophenyl and piperidinylmethyl groups through subsequent substitution reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

Substitution: Substitution reactions often involve nucleophiles such as halides or alkyl groups in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso compounds or dinitro derivatives.

Reduction: Production of amino derivatives or hydroxylamines.

Substitution: Introduction of various functional groups leading to derivatives with altered chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical research and development.

Biology: Biologically, N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying biological processes and developing new therapeutic agents.

Medicine: In medicine, this compound has been explored for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, or antimicrobial effects, which are valuable in drug discovery and development.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition Potential

Anti-Prion and Anti-Cholinesterase Activity

- 4-(Piperidin-1-ylmethyl)aniline derivatives : Demonstrated anti-cholinesterase activity in acridine-based compounds, highlighting the piperidine group’s role in enzyme interaction .

Biological Activity

N-(3-Fluorophenyl)-2-nitro-4-(piperidin-1-ylmethyl)aniline is a compound of interest in medicinal chemistry, primarily due to its potential biological activities, including antibacterial and antifungal properties. This article provides an overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : C18H20FN3O2

- Molecular Weight : 329.375 g/mol

- CAS Number : 509093-96-3

- SMILES Notation : Cc1ccc(cc1)C(=O)Nc2ccc(c(c2)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C)C(=O)N(C))F

The compound's structure features a piperidine ring, which is often associated with various biological activities. Piperidine derivatives have been shown to exhibit significant antibacterial and antifungal properties, likely due to their ability to interact with microbial membranes and disrupt cellular functions.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of piperidine derivatives against several bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The MIC values for some derivatives ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Similar piperidine derivatives demonstrated activity against various fungal strains, including Candida albicans and Aspergillus niger, with MIC values indicating moderate to high efficacy .

Case Studies

-

Study on Antibacterial Efficacy :

- A study tested a series of piperidine derivatives, including this compound, against several bacterial strains.

- Results indicated that modifications on the piperidine ring significantly influenced antibacterial activity, with specific substitutions enhancing potency.

-

Fungal Resistance Study :

- Another investigation focused on the antifungal properties of various nitro-substituted piperidine compounds.

- The study found that compounds with nitro groups exhibited improved activity against resistant strains of fungi, suggesting a potential role for this compound in treating fungal infections.

Data Tables

| Compound | MIC (mg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus | Antibacterial |

| Compound B | 0.025 | Escherichia coli | Antibacterial |

| Compound C | 3.125 | Candida albicans | Antifungal |

| Compound D | 100 | Aspergillus niger | Antifungal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.